molecular formula C11H15NO B2724375 (2R,5R)-2-methyl-5-phenylmorpholine CAS No. 1349828-91-6

(2R,5R)-2-methyl-5-phenylmorpholine

Cat. No.: B2724375
CAS No.: 1349828-91-6
M. Wt: 177.247
InChI Key: NEQYKFXOOFIYJZ-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5R)-2-methyl-5-phenylmorpholine is a chiral morpholine derivative with significant interest in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2-methyl-5-phenylmorpholine typically involves the diastereoselective reduction of diketones. One common method starts with the reduction of (2,5)-hexanedione using a suitable reducing agent under controlled conditions to achieve high diastereoselectivity . The reaction conditions are optimized to achieve maximum yield and selectivity, often involving specific pH levels, temperatures, and substrate-to-cosubstrate ratios .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2-methyl-5-phenylmorpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,5R)-2-methyl-5-phenylmorpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5R)-2-methyl-5-phenylmorpholine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2R,5R)-2,5-dimethylmorpholine
  • (2R,5R)-2-methyl-5-phenylpyrrolidine
  • (2R,5R)-2-methyl-5-phenylpiperidine

Uniqueness

(2R,5R)-2-methyl-5-phenylmorpholine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2R,5R)-2-methyl-5-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQYKFXOOFIYJZ-KOLCDFICSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@@H](CO1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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